![molecular formula C27H24N4O2 B2912589 2-(3-methoxyphenyl)-N-[2-(5-methyl-1H-benzimidazol-2-yl)phenyl]acetamide CAS No. 1251678-63-3](/img/no-structure.png)
2-(3-methoxyphenyl)-N-[2-(5-methyl-1H-benzimidazol-2-yl)phenyl]acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(3-methoxyphenyl)-N-[2-(5-methyl-1H-benzimidazol-2-yl)phenyl]acetamide, also known as MMMPA, is a chemical compound that has gained attention in scientific research due to its potential pharmacological properties. This molecule is a member of the benzimidazole family, which is known for its diverse range of biological activities. MMMPA has been studied for its potential as an anticancer, anti-inflammatory, and antiviral agent.
作用机制
The exact mechanism of action of 2-(3-methoxyphenyl)-N-[2-(5-methyl-1H-benzimidazol-2-yl)phenyl]acetamide is not fully understood, but it is thought to act by inhibiting the activity of certain enzymes that are involved in cancer cell proliferation and survival. Specifically, 2-(3-methoxyphenyl)-N-[2-(5-methyl-1H-benzimidazol-2-yl)phenyl]acetamide has been shown to inhibit the activity of cyclin-dependent kinases (CDKs) and histone deacetylases (HDACs), which are important regulators of the cell cycle and gene expression.
Biochemical and Physiological Effects
In addition to its potential as an anticancer agent, 2-(3-methoxyphenyl)-N-[2-(5-methyl-1H-benzimidazol-2-yl)phenyl]acetamide has also been studied for its anti-inflammatory and antiviral properties. In vitro studies have shown that 2-(3-methoxyphenyl)-N-[2-(5-methyl-1H-benzimidazol-2-yl)phenyl]acetamide inhibits the production of pro-inflammatory cytokines and chemokines, which are involved in the immune response to infection and inflammation. Additionally, 2-(3-methoxyphenyl)-N-[2-(5-methyl-1H-benzimidazol-2-yl)phenyl]acetamide has been shown to inhibit the replication of certain viruses, including the hepatitis C virus.
实验室实验的优点和局限性
One advantage of 2-(3-methoxyphenyl)-N-[2-(5-methyl-1H-benzimidazol-2-yl)phenyl]acetamide is that it has been shown to have low toxicity in vitro and in vivo, which makes it a promising candidate for further preclinical and clinical studies. However, one limitation of 2-(3-methoxyphenyl)-N-[2-(5-methyl-1H-benzimidazol-2-yl)phenyl]acetamide is that its solubility in aqueous solutions is relatively low, which can make it difficult to administer in vivo.
未来方向
There are several future directions for research on 2-(3-methoxyphenyl)-N-[2-(5-methyl-1H-benzimidazol-2-yl)phenyl]acetamide. One area of interest is in the development of novel formulations of 2-(3-methoxyphenyl)-N-[2-(5-methyl-1H-benzimidazol-2-yl)phenyl]acetamide that improve its solubility and bioavailability. Additionally, further studies are needed to elucidate the exact mechanism of action of 2-(3-methoxyphenyl)-N-[2-(5-methyl-1H-benzimidazol-2-yl)phenyl]acetamide and its potential as a therapeutic agent for other diseases, such as viral infections and inflammatory disorders. Finally, clinical trials are needed to evaluate the safety and efficacy of 2-(3-methoxyphenyl)-N-[2-(5-methyl-1H-benzimidazol-2-yl)phenyl]acetamide in humans.
合成方法
The synthesis of 2-(3-methoxyphenyl)-N-[2-(5-methyl-1H-benzimidazol-2-yl)phenyl]acetamide involves the reaction of 2-(3-methoxyphenyl)acetic acid with 4,5-diamino-2-methylbenzimidazole. The reaction is catalyzed by a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and the resulting product is purified by column chromatography. The yield of 2-(3-methoxyphenyl)-N-[2-(5-methyl-1H-benzimidazol-2-yl)phenyl]acetamide varies depending on the reaction conditions, but typically ranges from 50-70%.
科学研究应用
2-(3-methoxyphenyl)-N-[2-(5-methyl-1H-benzimidazol-2-yl)phenyl]acetamide has been studied for its potential as an anticancer agent, specifically in the treatment of breast cancer. In vitro studies have shown that 2-(3-methoxyphenyl)-N-[2-(5-methyl-1H-benzimidazol-2-yl)phenyl]acetamide inhibits the growth of breast cancer cells by inducing cell cycle arrest and apoptosis. Additionally, 2-(3-methoxyphenyl)-N-[2-(5-methyl-1H-benzimidazol-2-yl)phenyl]acetamide has been shown to inhibit the migration and invasion of breast cancer cells, which are important factors in cancer metastasis.
属性
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound '2-(3-methoxyphenyl)-N-[2-(5-methyl-1H-benzimidazol-2-yl)phenyl]acetamide' involves the reaction of 3-methoxybenzoyl chloride with 2-(5-methyl-1H-benzimidazol-2-yl)aniline in the presence of a base to form the intermediate product, which is then reacted with N-(2-bromoethyl)acetamide in the presence of a base to yield the final product.", "Starting Materials": [ "3-methoxybenzoic acid", "thionyl chloride", "2-(5-methyl-1H-benzimidazol-2-yl)aniline", "sodium hydroxide", "N-(2-bromoethyl)acetamide", "potassium carbonate" ], "Reaction": [ "Step 1: Conversion of 3-methoxybenzoic acid to 3-methoxybenzoyl chloride using thionyl chloride", "Step 2: Reaction of 3-methoxybenzoyl chloride with 2-(5-methyl-1H-benzimidazol-2-yl)aniline in the presence of sodium hydroxide to form the intermediate product", "Step 3: Reaction of the intermediate product with N-(2-bromoethyl)acetamide in the presence of potassium carbonate to yield the final product" ] } | |
CAS 编号 |
1251678-63-3 |
产品名称 |
2-(3-methoxyphenyl)-N-[2-(5-methyl-1H-benzimidazol-2-yl)phenyl]acetamide |
分子式 |
C27H24N4O2 |
分子量 |
436.515 |
IUPAC 名称 |
2-(3,4-dimethylphenyl)-N-[(4-methylphenyl)methyl]-3-oxo-1H-pyrazolo[4,3-c]quinoline-8-carboxamide |
InChI |
InChI=1S/C27H24N4O2/c1-16-4-7-19(8-5-16)14-29-26(32)20-9-11-24-22(13-20)25-23(15-28-24)27(33)31(30-25)21-10-6-17(2)18(3)12-21/h4-13,15,30H,14H2,1-3H3,(H,29,32) |
InChI 键 |
BLIXUWKUMOMDJS-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)CNC(=O)C2=CC3=C4C(=CN=C3C=C2)C(=O)N(N4)C5=CC(=C(C=C5)C)C |
溶解度 |
not available |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![[4-[(2-Methyl-1,2,4-triazol-3-yl)methyl]morpholin-2-yl]-thiomorpholin-4-ylmethanone](/img/structure/B2912506.png)
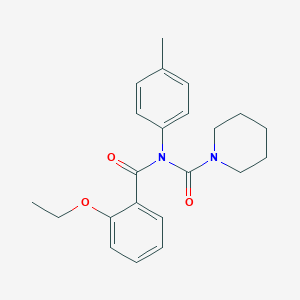
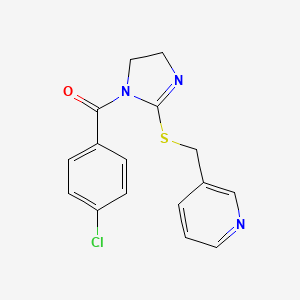
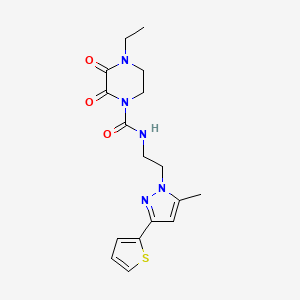
![Ethyl 3-(4-fluorophenyl)-5-(3-methylbutanoylamino)-4-oxothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2912517.png)
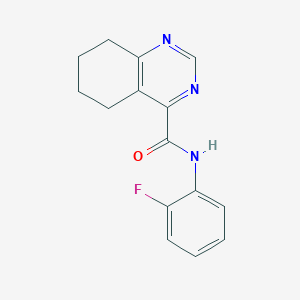
![(E)-methyl 2-(3-(3-nitrophenyl)acrylamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2912519.png)
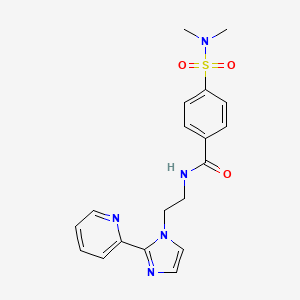
![(E)-3-(furan-2-yl)-N-(1,3,6-trimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)acrylamide](/img/structure/B2912522.png)
![(E)-2-(benzo[d]thiazol-2-yl)-4-((thiophen-2-ylmethylene)amino)phenol](/img/structure/B2912524.png)


![1-(2,4-Dimethoxyphenyl)-3-(octahydrobenzo[b][1,4]dioxin-6-yl)urea](/img/structure/B2912528.png)
